methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate
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Overview
Description
Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, amide linkages, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the amide and ester groups through sequential reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with amide and ester functionalities. Examples include:
- Methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-2-carboxylate
- Ethyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate
Uniqueness
What sets methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
methyl 5-[2-(3,3-dimethylbutanoylamino)propanoylamino]-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-9(18-12(20)7-16(2,3)4)13(21)19-11-6-10(15(23)24-5)8-17-14(11)22/h6,8-9H,7H2,1-5H3,(H,17,22)(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFXEBJWSURMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CNC1=O)C(=O)OC)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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